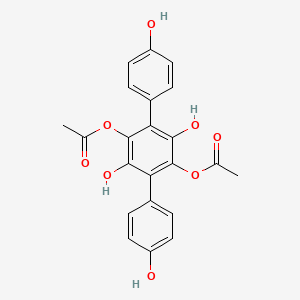
Kynapcin-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kynapcin-12 is a natural product found in Pseudomerulius curtisii, Paxillus curtisii, and Polyozellus multiplex with data available.
Applications De Recherche Scientifique
Inhibition of Prolyl Oligopeptidase and Cancer Cells
Kynapcin-12, isolated from Polyozellus multiplex, is primarily known for its inhibitory activities against prolyl oligopeptidase (POP) and certain cancer cells. The compound's structure was originally thought to have a p-hydroquinone moiety, but this was later revised through total synthesis. This synthesis involved double Suzuki-Miyaura coupling, CAN oxidation, and LTA oxidation as key steps. The synthetic compounds demonstrated significant inhibitory activities against POP and cancer cells, highlighting Kynapcin-12's potential in therapeutic applications (Takahashi et al., 2014).
Antioxidant Properties
In addition to its inhibitory effects on POP and cancer cells, Kynapcin-12 has been identified as possessing significant antioxidant properties. These properties were observed during studies of compounds isolated from the methanolic extract of Paxillus curtisii fruiting bodies, which included Kynapcin-12. The compound exhibited protective effects against oxidative damage of supercoiled DNA and 2-deoxyribose by hydroxyl radicals generated from the Fenton reaction (Lee et al., 2009).
Synthesis and Structural Studies
The synthesis of Kynapcin-12 has been a subject of scientific interest, with studies focusing on achieving its total synthesis through various chemical processes. For instance, the first total synthesis of Kynapcin-24, a related compound, was achieved using palladium catalysis, providing insights into the structural and synthetic aspects of these compounds (Yang et al., 2009).
Propriétés
Nom du produit |
Kynapcin-12 |
|---|---|
Formule moléculaire |
C22H18O8 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[4-acetyloxy-2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)phenyl] acetate |
InChI |
InChI=1S/C22H18O8/c1-11(23)29-21-17(13-3-7-15(25)8-4-13)20(28)22(30-12(2)24)18(19(21)27)14-5-9-16(26)10-6-14/h3-10,25-28H,1-2H3 |
Clé InChI |
WOUMFZZOFGTIFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)O)OC(=O)C)C3=CC=C(C=C3)O)O |
Synonymes |
kynapcin 12 kynapcin-12 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



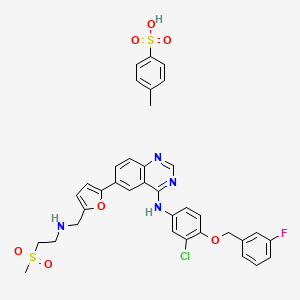
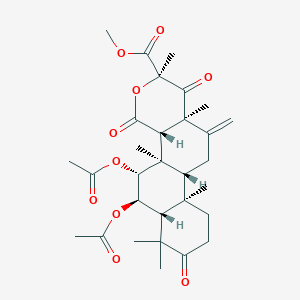
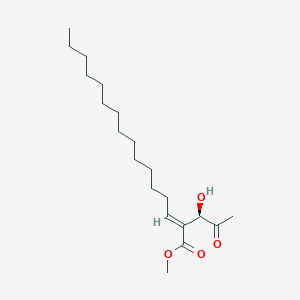
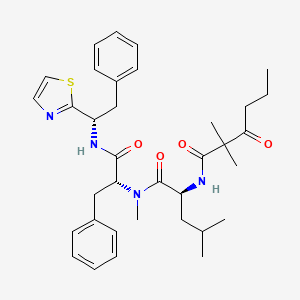
![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)
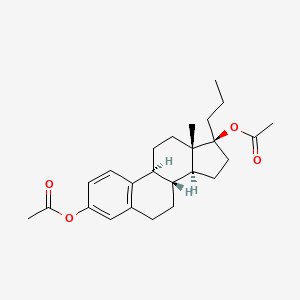
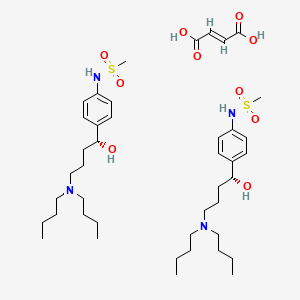
![(19S)-10-[(E)-2-aminoethoxyiminomethyl]-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B1247248.png)
![2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)
![9-(Cyclopropylmethyl)-7-[(3-hydroxy-2-phenylpropanoyl)oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide](/img/structure/B1247251.png)
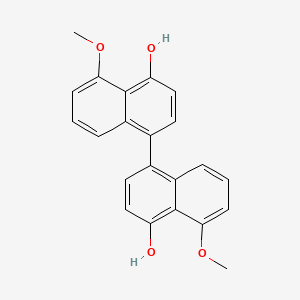
![tert-butyl 7-chloro-5-[(3S,5R)-3,4,5-trimethylpiperazine-1-carbonyl]-4H-imidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B1247254.png)
![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)
![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)